molecular formula C19H16ClF3N6O B3018095 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone CAS No. 338412-85-4

3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone

Cat. No.: B3018095
CAS No.: 338412-85-4
M. Wt: 436.82
InChI Key: YDJPYIOUBGTAMH-UHFFFAOYSA-N
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Description

3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C19H16ClF3N6O and its molecular weight is 436.82. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

A study demonstrated the development of a simple and efficient method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives using microwave irradiation. These derivatives were structurally confirmed through analytical and spectral data and evaluated for their antimicrobial activities. The skeletal framework of these compounds exhibited significant potency as antimicrobial agents, with specific derivatives showing marked antibacterial and antifungal activities Ajani, O., Obafemi, C. A., Nwinyi, O., & Akinpelu, D. (2010).

Heterocyclisation Reactions and Formation of New Derivatives

Another research focused on the synthesis of α-piperidino and α-morpholino styryl'quinoxalinone through a facile one-step method. The study explored various heterocyclisation reactions, leading to the creation of new 1,4-thiazine quinoxaline derivatives among others. These reactions contribute to the diversification of quinoxaline derivatives, enhancing their potential in various scientific applications Mahgoub, S. A. (1990).

Reactions with Nucleophilic Reagents

Research on the reaction of quinoxaline derivatives with nucleophilic reagents demonstrated the formation of various substituted compounds. This includes the synthesis of 2-arylamino-3-methylquinoxalines and several derivatives through reactions with aromatic amines, mercaptoacetic acid, and other nucleophilic reagents. These findings expand the range of quinoxaline derivatives and their potential uses in scientific research Badr, M., El-Naggar, G., El-Sherief, H. A., Abdel-rahman, A., & Aly, M. F. (1983).

Novel Derivatives Synthesis

The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and corresponding carboxylic acids was achieved. This research provided a range of new derivatives including amino, bromo, chloro, and hydrazino derivatives among others. These compounds contribute to the broadening of the quinoxaline derivative spectrum with potential implications in various fields of scientific research Didenko, A. V., Vorobiev, M. V., Sevenard, D., & Sosnovskikh, V. (2015).

Future Directions

Future research on this compound could involve studying its biological activity, if any, and optimizing its properties for potential use as a pharmaceutical or agrochemical .

Properties

IUPAC Name

3-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N6O/c20-13-9-11(19(21,22)23)10-24-17(13)29-7-5-12(6-8-29)27-28-16-18(30)26-15-4-2-1-3-14(15)25-16/h1-4,9-10H,5-8H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPYIOUBGTAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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